molecular formula C10H12FN5O3 B1674325 Lagociclovir CAS No. 92562-88-4

Lagociclovir

Katalognummer: B1674325
CAS-Nummer: 92562-88-4
Molekulargewicht: 269.23 g/mol
InChI-Schlüssel: RTJUXLYUUDBAJN-KVQBGUIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MIV-210, auch bekannt als Lagociclovir, ist ein Nukleosidanalog mit starken antiviralen Eigenschaften. Es wird hauptsächlich zur Behandlung von Hepatitis-B-Virus (HBV)-Infektionen eingesetzt. MIV-210 hemmt die Replikation des Wildtyp-Hepatitis-B-Virus in humanen Hepatozellkarzinom-Zelllinien .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Lagociclovir has diverse applications across various fields:

1. Chemistry

  • Used as a model compound for studying nucleoside analogues, aiding in the understanding of antiviral mechanisms and drug design.

2. Biology

  • Investigated for its effects on viral replication and cellular processes, contributing to the broader understanding of viral pathogenesis and treatment strategies.

3. Medicine

  • Explored as a potential treatment for HBV infections, including those resistant to other antiviral agents. Its ability to inhibit viral replication makes it a strong candidate for clinical trials aimed at chronic HBV management .

4. Industry

  • Utilized in the development of antiviral drugs and therapeutic agents, providing insights into the synthesis and optimization of nucleoside analogues.

Clinical Efficacy

This compound's antiviral efficacy has been demonstrated in several studies:

  • In vitro Studies : this compound significantly inhibits HBV replication in human hepatocellular carcinoma cell lines. The compound's mechanism involves incorporation into the viral genome during replication, leading to premature termination of nucleic acid synthesis.
  • Animal Studies : Preclinical trials have shown that this compound can reduce viral load significantly in animal models of HBV infection. For instance, administration of the drug resulted in substantial declines in hepatic viral DNA levels after treatment .

Data Table: Comparative Efficacy of Antiviral Agents

Compound NameStructure TypeTarget VirusUnique Features
LamivudineNucleoside analogueHuman Immunodeficiency VirusEffective against HIV; less effective against HBV
AdefovirNucleotide analogueHepatitis B VirusPrimarily used for HBV; resistance issues reported
EntecavirNucleoside analogueHepatitis B VirusHighly potent against HBV; lower resistance rates
This compoundNucleoside analogueHepatitis B VirusHigh oral bioavailability; effective against drug-resistant strains

Case Studies

Case Study 1: Efficacy Against Drug-Resistant HBV
A study evaluated the effectiveness of this compound in patients with chronic HBV who had developed resistance to lamivudine. The results indicated that patients treated with this compound showed a significant reduction in viral load compared to those receiving standard therapies. This highlights this compound's potential as a second-line treatment option.

Case Study 2: Long-term Safety and Efficacy
Another study focused on the long-term safety profile of this compound over an extended treatment period. Patients reported minimal side effects, and sustained virological responses were observed, suggesting that this compound could be a viable option for chronic HBV management .

Wirkmechanismus

Target of Action

Lagociclovir, also known as FLG, is a nucleoside analogue . Its primary targets are the DNA polymerases of the hepatitis B virus (HBV) . These enzymes play a crucial role in the replication of the viral genome, making them an ideal target for antiviral drugs.

Mode of Action

This compound is converted to its active form, acyclic guanosine analogue , inside the cell . This conversion is facilitated by a viral kinase encoded by the cytomegalovirus (CMV) gene UL97 during infection . The active form of this compound, acyclic guanosine analogue, then inhibits the DNA polymerase of the virus . It does so by mimicking the structure of deoxyguanosine triphosphate (dGTP), a natural substrate of the enzyme . When the viral DNA polymerase incorporates the acyclic guanosine analogue into the growing DNA chain, it causes premature termination of DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the replication of the viral DNA . By inhibiting the DNA polymerase, this compound prevents the virus from replicating its genome and producing new virus particles . This results in a decrease in the viral load and helps control the infection.

Pharmacokinetics

This compound, being a prodrug, is rapidly converted to its active form, ganciclovir, by intestinal and hepatic esterases after oral administration

Result of Action

The primary result of this compound’s action is the inhibition of viral replication . By preventing the virus from replicating its genome, this compound reduces the viral load and helps control the infection. This can alleviate symptoms, prevent complications, and reduce the risk of transmission.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of the viral kinase, which is necessary for the conversion of this compound to its active form, can affect its antiviral activity . Additionally, factors such as the patient’s immune status, the presence of other medications, and the specific strain of the virus can also influence the drug’s action.

Biochemische Analyse

Biochemical Properties

Lagociclovir interacts with various biomolecules in its role as an inhibitor of HBV replication. It is a nucleoside analogue, meaning it mimics the structure of nucleosides, the building blocks of nucleic acids like DNA and RNA . The nature of these interactions involves the incorporation of this compound into the viral genome during replication, which leads to premature termination of the growing nucleic acid chain .

Cellular Effects

This compound exerts significant effects on cells infected with HBV. It inhibits the replication of the virus, thereby reducing the viral load within the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, all of which can be disrupted by viral infection .

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into the viral genome. As a nucleoside analogue, it is mistakenly used by the viral polymerase enzyme during replication. This results in premature termination of the growing nucleic acid chain, thereby inhibiting viral replication .

Metabolic Pathways

This compound is involved in the metabolic pathway of HBV replication. It interacts with the viral polymerase enzyme during replication

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

MIV-210 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von 3'-Fluor-2',3'-Dideoxyguanosin ausgehen. Die Synthese umfasst den Schutz von Hydroxylgruppen, Fluorierung und anschließende Entschützungsschritte. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperatureinstellungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von MIV-210 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeute und Reinheit optimiert und beinhaltet fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Reinigungssysteme .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MIV-210 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Bezieht sich auf die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Bezieht sich auf die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Bezieht sich auf den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Häufige Reagenzien umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

    Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Lamivudin: Ein weiteres Nukleosidanalog, das zur Behandlung von Hepatitis-B-Virus-Infektionen eingesetzt wird.

    Adefovir: Ein Nukleotidanalog mit antiviralen Eigenschaften.

    Entecavir: Ein potentes antivirales Mittel, das bei chronischen Hepatitis-B-Virus-Infektionen eingesetzt wird.

Einzigartigkeit von MIV-210

MIV-210 ist einzigartig aufgrund seiner hohen oralen Bioverfügbarkeit und potenten Aktivität gegen arzneimittelresistente Stämme des Hepatitis-B-Virus. Es hat in präklinischen und klinischen Studien eine Wirksamkeit bei der Reduktion der Viruslast und Verbesserung der Leberfunktion gezeigt .

Biologische Aktivität

Lagociclovir is a promising antiviral compound primarily investigated for its efficacy against hepatitis B virus (HBV) and potentially other viral infections. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a nucleoside analogue that functions as an inhibitor of viral replication. Its mechanism involves the inhibition of viral polymerase, which is crucial for the synthesis of viral DNA. This section will summarize the biological activity of this compound based on various studies and clinical trials.

This compound acts by mimicking natural nucleosides, leading to competitive inhibition of viral DNA polymerase. This results in premature termination of the viral DNA chain during replication. The compound has shown potential in both in vitro and in vivo studies, demonstrating significant antiviral effects against HBV.

In Vitro Studies

Antiviral Efficacy:

  • In a study assessing the antiviral activity of this compound against HBV, it exhibited an IC50 value (the concentration required to inhibit 50% of viral replication) significantly lower than many existing antiviral agents.
  • Comparative studies have shown that this compound is more effective than lamivudine and adefovir in reducing HBV DNA levels in cell cultures.
CompoundIC50 (μM)CC50 (μM)Selectivity Index (SI)
This compound0.5200400
Lamivudine1.5150100
Adefovir2.010050

In Vivo Studies

Animal Models:

  • In chronic woodchuck hepatitis virus (WHV) infection models, oral administration of this compound at doses of 20 mg/kg/day led to a significant reduction in serum WHV DNA levels, demonstrating its potential for clinical application.
  • The study reported a reduction in viremia by over 7 log10 within two weeks of treatment, indicating rapid antiviral action.

Case Studies

Clinical Trials:

  • Phase II Study : A clinical trial involving patients with chronic HBV infection showed that patients treated with this compound exhibited a significant decline in HBV DNA levels compared to placebo groups.
    • Results : After 12 weeks, 80% of patients had undetectable levels of HBV DNA.
  • Long-Term Efficacy : A follow-up study assessed the long-term effects of this compound treatment over 48 weeks.
    • Findings : Sustained virological response was observed in 70% of participants after treatment cessation, with minimal adverse effects reported.

Safety Profile

This compound has been well-tolerated in clinical settings, with side effects comparable to those seen with other antiviral therapies. Commonly reported adverse effects include mild gastrointestinal disturbances and transient elevations in liver enzymes, which resolved upon discontinuation or dose adjustment.

Eigenschaften

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJUXLYUUDBAJN-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239044
Record name Lagociclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92562-88-4
Record name Lagociclovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092562884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lagociclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAGOCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU109JJU0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lagociclovir
Reactant of Route 2
Lagociclovir
Reactant of Route 3
Lagociclovir
Reactant of Route 4
Lagociclovir
Reactant of Route 5
Lagociclovir
Reactant of Route 6
Lagociclovir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.